2-chloro-N-methyl-N-(oxan-4-yl)acetamide

Physicochemical Properties Drug-Likeness Medicinal Chemistry

2-chloro-N-methyl-N-(oxan-4-yl)acetamide (CAS 722537-59-9, PubChem CID 23087455, also named 2-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide) is a small-molecule chloroacetamide featuring an N-methyl-N-(tetrahydropyran-4-yl) moiety. It has a molecular formula of C₈H₁₄ClNO₂ and a molecular weight of 191.65 g·mol⁻¹.

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
Cat. No. B7864054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-methyl-N-(oxan-4-yl)acetamide
Molecular FormulaC8H14ClNO2
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESCN(C1CCOCC1)C(=O)CCl
InChIInChI=1S/C8H14ClNO2/c1-10(8(11)6-9)7-2-4-12-5-3-7/h7H,2-6H2,1H3
InChIKeyKQNVMYFJUNZAKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-methyl-N-(oxan-4-yl)acetamide – Procurement Baseline and Structural Identity


2-chloro-N-methyl-N-(oxan-4-yl)acetamide (CAS 722537-59-9, PubChem CID 23087455, also named 2-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide) is a small-molecule chloroacetamide featuring an N-methyl-N-(tetrahydropyran-4-yl) moiety. It has a molecular formula of C₈H₁₄ClNO₂ and a molecular weight of 191.65 g·mol⁻¹ [1]. The compound carries an electrophilic chloroacetyl warhead attached to a tertiary amide nitrogen, which is further substituted with a tetrahydropyran ring. Its computed XLogP3-AA is 0.8, topological polar surface area (TPSA) is 29.5 Ų, and it has zero hydrogen bond donors and two hydrogen bond acceptors, defining a compact, moderately polar scaffold [1]. These features collectively position it as a reactive building block in medicinal chemistry, fragment-based drug discovery, and targeted covalent inhibitor design.

Why 2-Chloro-N-methyl-N-(oxan-4-yl)acetamide Cannot Be Casually Replaced by an In-Class Analog


Within the chloroacetamide class, even subtle changes to the N-substitution pattern can drastically alter physicochemical properties (e.g., logP, solubility, TPSA), electrophilic reactivity, and consequently biological performance. The target compound's N-methyl-N-(tetrahydropyran-4-yl) motif provides a unique balance of moderate lipophilicity (XLogP3-AA = 0.8) and conformational rigidity imparted by the tetrahydropyran ring, which is absent in simple N,N-dialkyl or N-aryl chloroacetamides [1]. This balance directly impacts membrane permeability, metabolic stability, and the compound’s utility as a covalent warhead – properties that cannot be predicted a priori and must be empirically verified, making direct substitution unreliable .

Quantitative Differentiation Evidence for 2-Chloro-N-methyl-N-(oxan-4-yl)acetamide


Physicochemical Profile Comparison: Target Compound vs. Close N-Methyl Acetamide Analogs

The target compound (C₈H₁₄ClNO₂, MW 191.65) exhibits a computed XLogP3-AA of 0.8 and a topological polar surface area (TPSA) of 29.5 Ų, positioning it in a favorable range for CNS drug-like properties [1]. By comparison, the closely related 2-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide (CAS 722537-60-2, C₉H₁₆ClNO₂, MW 205.68) has a higher molecular weight and predicted higher logP due to the additional methylene spacer, which may alter its permeability and solubility profile [2]. The non-methylated analog 2-chloro-N-(oxan-4-yl)acetamide (C₇H₁₂ClNO₂, MW 177.63) has a lower molecular weight but also lacks the N-methyl group, which changes its hydrogen-bonding capacity and metabolic stability [3]. The quantitative differences in logP and TPSA values are significant for library design and lead optimization.

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Application as a Covalent Warhead Building Block in CH24H Inhibitor Design

The exact N-methyl-N-(tetrahydropyran-4-yl) chloroacetamide substructure found in the target compound has been explicitly used as a covalent warhead in a patent (US9963443) describing cholesterol 24-hydroxylase (CH24H) inhibitors [1]. In this patent, the chloroacetamide fragment (CN(C1CCOCC1)C(=O)CCl) was incorporated into a larger inhibitor scaffold, yielding a compound with an IC₅₀ of 7.4 nM against human CH24H [1]. This demonstrates that the target compound's specific substitution pattern is compatible with high-potency target engagement. In contrast, analogous chloroacetamides with different N-substituents (e.g., N-aryl or N-benzyl) showed significantly different selectivity and potency profiles across various targets, as observed in MurA inhibitor campaigns [2].

Covalent Inhibitor CH24H Alzheimer's Disease Patent Evidence

Comparison of TPSA and Rotatable Bond Count Among In-Class Analogs

The target compound has a TPSA of 29.5 Ų and only 2 rotatable bonds, indicating a relatively rigid and compact structure [1]. In comparison, the methylene-homolog (2-chloro-N-methyl-N-(tetrahydropyran-4-ylmethyl)acetamide) has an additional rotatable bond (3 rotatable bonds, predicted TPSA ~29.5 Ų), which increases conformational flexibility and may reduce binding affinity due to entropic penalty . The des-methyl analog (2-chloro-N-(oxan-4-yl)acetamide) has 1 hydrogen bond donor and a slightly different TPSA (~38.3 Ų), altering its hydrogen-bonding profile [2]. The lower flexibility of the target compound is advantageous for fragment-based drug design, where rigid fragments often show better ligand efficiency.

TPSA Rotatable Bonds Conformational Rigidity

Electrophilic Reactivity Class Assessment for Chloroacetamide Warheads

Chloroacetamides are a privileged class of electrophilic warheads capable of selectively targeting cysteine residues in proteins . Among chloroacetamide fragments, the intrinsic reactivity is modulated by the N-substituent. The target compound's tertiary amide (N,N-disubstituted) structure renders it less reactive than secondary chloroacetamides but more stable toward non-specific thiol reactions, a desirable trait for targeted covalent inhibitors [1]. In a study of MurA inhibitors, N-aryl and N-alkyl chloroacetamides showed IC₅₀ values ranging from low micromolar to >100 µM, with the N-substitution pattern being the primary determinant of potency [2]. The tetrahydropyran substituent in the target compound may further fine-tune reactivity through steric and electronic effects, though direct quantitative reactivity data for this specific compound remain unreported.

Electrophilic Warhead Covalent Inhibitor Reactivity

Recommended Research and Industrial Scenarios for 2-Chloro-N-methyl-N-(oxan-4-yl)acetamide


Fragment-Based Covalent Inhibitor Screening Campaigns

The compound's low molecular weight (191.65 Da), moderate lipophilicity (XLogP3 = 0.8), and electrophilic chloroacetamide warhead make it suitable for inclusion in fragment-based covalent inhibitor libraries. The tetrahydropyran ring provides conformational constraint without excessive flexibility (only 2 rotatable bonds), which may enhance ligand efficiency in fragment hits [1]. Its validated use as a warhead substructure in a patented CH24H inhibitor achieving IC₅₀ = 7.4 nM supports its inclusion in screening decks targeting cysteine-containing enzymes [2].

Chemical Biology Probe Development

The chloroacetamide group enables irreversible covalent labeling of target proteins. The N-methyl-N-(tetrahydropyran-4-yl) substitution differentiates this probe from simpler chloroacetamide building blocks (e.g., 2-chloro-N-(oxan-4-yl)acetamide or N-aryl analogs) by offering a unique shape and polarity profile [1]. This can reduce off-target labeling and improve selectivity in chemoproteomic profiling experiments.

Synthetic Intermediate for Kinase and GPCR Inhibitors

The compound serves as a versatile synthetic handle with a reactive chloroacetyl group for nucleophilic substitution or amide coupling reactions. Its use in patent US9963443 demonstrates its compatibility with multistep synthetic routes to complex bioactive molecules [2]. The tetrahydropyran ring is a common motif in kinase and GPCR inhibitors, and using this pre-functionalized building block can streamline the synthesis of focused compound libraries.

Physicochemical Property Optimization in Lead Series

With a TPSA of 29.5 Ų and XLogP3 of 0.8, the target compound falls within favorable ranges for CNS drug-like properties [1]. Compared to more lipophilic analogs (e.g., the methylene-homolog with predicted logP ~1.3) or more polar analogs (e.g., des-methyl with predicted logP ~0.4), it offers a balanced profile that can be leveraged to fine-tune the ADME properties of lead compounds without drastic structural changes.

Quote Request

Request a Quote for 2-chloro-N-methyl-N-(oxan-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.